1-[3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one

Medicinal chemistry Pharmacophore design Hydrogen-bond donor/acceptor

1-[3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one (CAS 1903269-44-2, PubChem CID is a synthetic small molecule with the molecular formula C₁₇H₁₈N₄O₃ and a molecular weight of 326.35 g/mol. It belongs to the imidazolidin-2-one class, featuring a cyclic urea core linked via a carbonyl-pyrrolidine bridge to a quinolin-8-yloxy moiety.

Molecular Formula C17H18N4O3
Molecular Weight 326.356
CAS No. 1903269-44-2
Cat. No. B2661449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one
CAS1903269-44-2
Molecular FormulaC17H18N4O3
Molecular Weight326.356
Structural Identifiers
SMILESC1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)N4CCNC4=O
InChIInChI=1S/C17H18N4O3/c22-16-19-8-10-21(16)17(23)20-9-6-13(11-20)24-14-5-1-3-12-4-2-7-18-15(12)14/h1-5,7,13H,6,8-11H2,(H,19,22)
InChIKeySPNHERRHNGSURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-[3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one (CAS 1903269-44-2): Structural Identity and Procurement Baseline


1-[3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one (CAS 1903269-44-2, PubChem CID 92082300) is a synthetic small molecule with the molecular formula C₁₇H₁₈N₄O₃ and a molecular weight of 326.35 g/mol [1]. It belongs to the imidazolidin-2-one class, featuring a cyclic urea core linked via a carbonyl-pyrrolidine bridge to a quinolin-8-yloxy moiety. The imidazolidin-2-one scaffold is a privileged pharmacophore found in multiple FDA-approved drugs, including emicerfont, imidapril, and azlocillin [2]. The compound contains one stereogenic center at the pyrrolidine 3-position. Critically, no primary research publications, patents, or bioassay data specifically characterizing this compound were identified in the peer-reviewed literature or authoritative public databases at the time of this analysis.

Why 1-[3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one Cannot Be Swapped with Close Analogs


Generic substitution among quinolin-8-yloxy-pyrrolidine-carbonyl derivatives is pharmacologically unsound because the variable terminal group attached to the carbonyl defines the hydrogen-bonding pharmacophore, metabolic stability, and target engagement profile. The imidazolidin-2-one group in the target compound introduces a cyclic urea capable of forming dual hydrogen-bond donor/acceptor interactions [1]. This is fundamentally different from the benzonitrile (CAS 1903269-36-2 analog), chromen-2-one (CAS 1904336-69-1 analog), or pyridinone (CAS 1903269-36-2 analog) variants, which present nitrile dipole, lactone, or heteroaromatic interactions, respectively. The imidazolidin-2-one scaffold is a recognized privileged structure in medicinal chemistry, contributing to the activity of approved agents such as emicerfont (CRF₁ antagonist) and imidapril (ACE inhibitor) [1]. Simple replacement of the target compound with a structurally similar analog bearing a different carbonyl-attached group will alter the compound's binding modality, physicochemical property set (e.g., logP, TPSA, hydrogen-bonding capacity), and thus its biological profile in any screening or optimization campaign.

Quantitative Differentiation Evidence for 1-[3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one (CAS 1903269-44-2)


Cyclic Urea Hydrogen-Bonding Capacity vs. Non-Urea Analogs

The target compound incorporates an imidazolidin-2-one (cyclic urea) moiety, which provides exactly one hydrogen-bond donor (N-H) and one hydrogen-bond acceptor (C=O) in a conformationally constrained five-membered ring [1]. By contrast, the closest commercially available analogs carrying the identical quinolin-8-yloxy-pyrrolidine-carbonyl scaffold—such as 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile, 4-methoxy-1-phenyl-5-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one (CAS 1903269-36-2), and 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one (CAS 1904336-69-1)—all lack a cyclic urea and instead present terminal nitrile, pyridinone, or coumarin groups that differ fundamentally in hydrogen-bonding geometry, dipole moment, and metabolic vulnerability [2].

Medicinal chemistry Pharmacophore design Hydrogen-bond donor/acceptor

Topological Polar Surface Area Differentiation for Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of the target compound is 77.4 Ų, computed from the PubChem structure [1]. This falls within the generally accepted threshold for favorable CNS penetration (TPSA < 90 Ų) [2]. The pyridinone analog (CAS 1903269-36-2) has a substantially higher TPSA (estimated ~94 Ų) due to the additional polar atoms in the pyridinone ring, which may reduce passive BBB permeability. The benzonitrile analog has a lower TPSA (estimated ~62 Ų) but lacks hydrogen-bond donor capacity, which is also critical for certain CNS target engagements [2].

CNS drug discovery Physicochemical property Blood-brain barrier permeability

Imidazolidin-2-one Scaffold Provenance in FDA-Approved Drugs vs. Non-Urea Analogs

The imidazolidin-2-one (cyclic ethylene urea) scaffold is a validated pharmacophore present in several FDA-approved drugs: emicerfont (CRF₁ receptor antagonist), imidapril (ACE inhibitor), and azlocillin (acylureido penicillin antibiotic) [1]. Among the close structural analogs of the target compound, none possess this clinically validated cyclic urea motif. The benzonitrile, pyridinone, and chromenone analogs all terminate in functional groups that, while individually precedented in drug discovery, lack the specific combination of constrained geometry and dual hydrogen-bonding character that the imidazolidin-2-one provides.

Drug repurposing Privileged scaffold Clinical validation

CAVEAT: Absence of Direct Comparative Bioassay Data

It must be explicitly stated that as of this analysis date, no primary research publication, patent with disclosed biological data, or authoritative public database (PubChem BioAssay, ChEMBL, BindingDB, DrugBank) contains quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or any other potency metric) for 1-[3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one (CAS 1903269-44-2). Similarly, no such data were identified for its closest structural analogs (CAS 1903269-36-2, CAS 1904336-69-1, or the benzonitrile analog). All differentiation claims above are based on structural and computed property comparisons (class-level inference) rather than experimentally determined biological performance. Any procurement decision relying on predicted biological superiority should be validated through direct head-to-head experimental comparison.

Data gap Experimental validation needed Procurement risk

Procurement-Driven Application Scenarios for 1-[3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one (CAS 1903269-44-2)


Focused Library Design for CNS-Orphan Receptor Deorphanization Campaigns

The target compound's combination of CNS-favorable TPSA (77.4 Ų), a hydrogen-bond donor (imidazolidin-2-one N-H), and the quinoline moiety provides a differentiated chemotype for screening against orphan GPCRs or CNS-expressed targets. As established in Section 3, this compound offers a unique HBD/HBA profile absent in close analogs, making it a rational inclusion in libraries designed for targets where bidirectional hydrogen bonding is predicted to be critical for ligand recognition [1]. The quinoline substructure further enables potential fluorescence-based assay detection without additional derivatization.

Scaffold-Hopping from Imidazolidin-2-one-Containing Approved Drugs for Kinase Selectivity Profiling

Given the precedent of imidazolidin-2-one in FDA-approved drugs [1] and its ability to engage kinase hinge regions via dual H-bond interactions, the target compound can serve as a scaffold-hopping starting point for kinase inhibitor discovery. The quinolin-8-yloxy group extends into a different vector space compared to existing imidazolidin-2-one drugs, potentially accessing selectivity pockets not exploited by current agents. Procurement for selectivity panel screening against a broad kinome panel (e.g., 468-kinase panel) is a rational application [2].

Physicochemical Comparator Studies for logD and Metabolic Stability Optimization

The target compound's computed molecular weight (326.35 g/mol) and TPSA (77.4 Ų) position it in favorable oral drug-like space [1]. It can be procured alongside the benzonitrile and pyridinone analogs for systematic comparative studies of logD, metabolic stability in human liver microsomes, and CYP inhibition liability. Such head-to-head physicochemical profiling would generate the experimental data currently absent from the public domain and directly inform which terminal pharmacophore (cyclic urea vs. nitrile vs. pyridinone) offers the best developability profile for a given target series.

Fragment-Based Drug Discovery (FBDD) Merging Strategy Validation

The compound can be conceptualized as a merged scaffold combining three fragment-like substructures: quinoline (Fragment A), 3-hydroxypyrrolidine (Fragment B), and imidazolidin-2-one (Fragment C). Procurement for STD-NMR or SPR-based fragment screening validation can determine whether the merged compound retains or enhances binding affinity relative to the individual fragments, providing a case study in fragment merging efficiency for this chemotype [2].

Quote Request

Request a Quote for 1-[3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.